molecular formula C₃₄H₆₆NaO₁₀P B1142466 1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt CAS No. 116870-30-5

1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt

Cat. No. B1142466
CAS RN: 116870-30-5
M. Wt: 688.85
InChI Key:
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Description

1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt, also known as DMPS, is a type of phospholipid . It is used as an internal standard for spiking serum lipid samples for liquid chromatography-mass spectroscopy analysis . It is also used in lipid bilayer studies and biological systems .


Molecular Structure Analysis

The molecular weight of 1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt is 614.8 Da . The molecular formula is C34H66NaO10P . The structure comprises two myristoyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt include a molecular weight of 614.8 Da , and it is a synthetic compound . It forms negatively charged multilamellar vesicles when dispersed in 100 mM NaCl at pH 7 .

Future Directions

Future directions for 1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt could include its use in the preparation of liposomes with negatively charged hydrophilic head groups . It could also be used in the development of nanocochleates for drug delivery .

properties

IUPAC Name

sodium;[(2S)-2,3-dihydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31-,32+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNOOKSBAYIHQI-XJEPUKKESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt

CAS RN

116870-30-5
Record name 1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116870305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-S-(1-GLYCEROL))
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P17P4C999T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt
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1,2-Dimyristoyl-sn-glycero-3-(phospho-S-(1-glycerol)), sodium salt
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